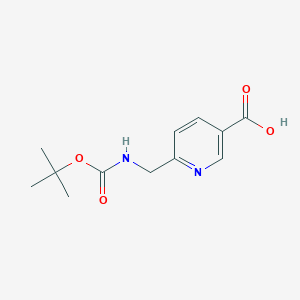![molecular formula C6H3BrClN3 B1288912 3-Bromo-7-cloropirazolo[1,5-a]pirimidina CAS No. 877173-84-7](/img/structure/B1288912.png)
3-Bromo-7-cloropirazolo[1,5-a]pirimidina
Descripción general
Descripción
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3 It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of bromine and chlorine atoms at the 3 and 7 positions, respectively
Aplicaciones Científicas De Investigación
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines often target protein kinases by addressing the atp-binding pocket .
Mode of Action
Similar compounds often interact with their targets by binding to the atp-binding pocket of protein kinases .
Biochemical Pathways
Protein kinases, which are potential targets of this compound, play a role in a wide range of cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its potential interaction with protein kinases, it may influence a variety of cellular processes .
Análisis Bioquímico
Biochemical Properties
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as CYP1A2, a member of the cytochrome P450 family, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its catalytic activity. This inhibition can affect the metabolic pathways regulated by CYP1A2, thereby influencing the overall metabolic flux within the cell.
Cellular Effects
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells such as HeLa cells, 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine has been reported to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound can affect cell cycle progression, leading to cell cycle arrest at specific phases, which can inhibit cell proliferation and tumor growth.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as CYP1A2, leading to competitive inhibition . This binding prevents the enzyme from interacting with its natural substrates, thereby reducing its catalytic activity. Furthermore, 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine can modulate the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound is generally stable when stored under appropriate conditions, such as in a dark place and at low temperatures (2-8°C) . Over time, 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine can undergo degradation, which may affect its potency and efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with off-target enzymes and proteins. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its binding sites on target enzymes.
Metabolic Pathways
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, primarily through its interaction with enzymes such as CYP1A2 . This interaction can alter the metabolic flux of endogenous and exogenous compounds, affecting their biotransformation and clearance from the body. The compound’s inhibition of CYP1A2 can lead to the accumulation of substrates metabolized by this enzyme, potentially resulting in altered pharmacokinetics and pharmacodynamics of co-administered drugs.
Transport and Distribution
Within cells and tissues, 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and reach its target sites.
Subcellular Localization
The subcellular localization of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the endoplasmic reticulum can enhance its interaction with enzymes involved in drug metabolism, while its presence in the nucleus can influence gene expression and cell cycle regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine typically involves the bromination of 7-chloropyrazolo[1,5-a]pyrimidine. A common method includes dissolving 7-chloropyrazolo[1,5-a]pyrimidine in dichloromethane and cooling the solution to 0°C using an ice bath. N-bromosuccinimide is then added slowly to the solution, which is stirred for 16 hours at room temperature .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine are not extensively documented, the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The compound is typically stored in dark, inert atmospheres at temperatures between 2-8°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or chlorine atoms.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of pyrazolo[1,5-a]pyrimidine.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromopyrazolo[1,5-a]pyrimidine
- 3,6-Dibromopyrazolo[1,5-a]pyrimidine
- 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Propiedades
IUPAC Name |
3-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBPGVLNBNKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619652 | |
| Record name | 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877173-84-7 | |
| Record name | 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)
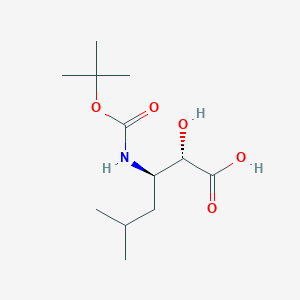
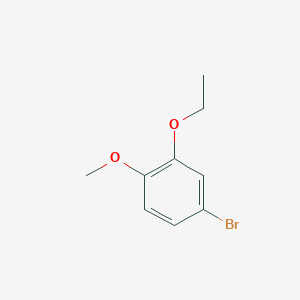
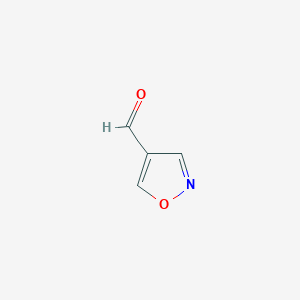
![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)


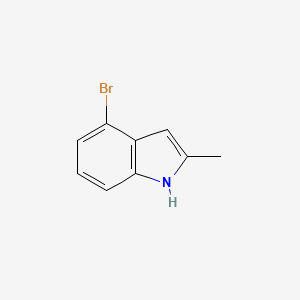

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)
